rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans, is an intriguing compound featuring a pyrrolidine ring with benzyl and methoxyphenyl substituents. This complex structure makes it a significant molecule in various fields of scientific research, including chemistry, biology, and medicinal studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans, involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step often involves the formation of the pyrrolidine ring through cyclization reactions.
Introduction of Substituents: Benzyl and methoxyphenyl groups are introduced using reagents like benzyl chloride and 4-methoxyphenyl bromide.
Reaction Conditions: Typical conditions include the use of strong bases such as sodium hydride or potassium tert-butoxide, with solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production scales up with optimization of the reaction parameters to maximize yield and purity. Catalysis, efficient purification techniques, and automation are employed to enhance the synthesis process.
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans, undergoes several types of reactions:
Oxidation: It can be oxidized using agents like potassium permanganate or chromic acid, resulting in the formation of corresponding ketones or aldehydes.
Reduction: Reduction with hydrogen in the presence of palladium-carbon catalyst can convert it to its amine form.
Substitution: Nucleophilic substitution reactions with various halides can introduce different functional groups.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium-carbon catalyst.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride.
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Different substituted derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its structural properties and reactivity. It serves as a model compound in various organic synthesis research projects.
Biology: Biologically, it is explored for its potential effects on cellular mechanisms due to its complex structure.
Medicine: In medicinal research, the compound is investigated for its potential as a precursor to pharmaceutical agents. Its unique structure could lead to the development of new drugs.
Industry: Industrially, it is used in the synthesis of complex organic molecules and as an intermediate in the production of specialty chemicals.
Mechanism of Action
Molecular Targets: rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans, primarily interacts with biological receptors and enzymes due to its amine group. It can form hydrogen bonds and other interactions with proteins.
Pathways Involved: The compound can influence various biochemical pathways, potentially affecting neurotransmission and cellular signaling due to its structural resemblance to certain biologically active molecules.
Comparison with Similar Compounds
Similar Compounds:
rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine: Lacks the methoxy group, affecting its reactivity and biological activity.
trans-1-benzyl-4-(4-methoxyphenyl)piperidine-3-amine: Has a piperidine ring instead of a pyrrolidine ring, altering its chemical and physical properties.
This compound offers a wealth of possibilities in various fields, making it a subject of ongoing study and interest.
Properties
CAS No. |
1146161-86-5 |
---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.